4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . This method employs organoboron reagents and palladium catalysts to form carbon-carbon bonds, facilitating the construction of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and sustainability of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, allowing it to modulate the activity of its targets. The pathways involved in its mechanism of action are currently being studied to better understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl group but differ in other substituents, leading to variations in their chemical properties and applications.
N-hydroxy-pyridine-2-carboxamidine derivatives: These compounds have similar core structures but may lack the trifluoromethyl groups, resulting in different reactivity and biological activities.
Uniqueness
The presence of two trifluoromethyl groups in 4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine imparts unique chemical properties, such as increased lipophilicity and metabolic stability.
Biological Activity
4-(2,5-Bis-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a synthetic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. It is characterized by a complex molecular structure that includes trifluoromethyl groups, which enhance its biological interactions and pharmacological properties.
- Molecular Formula : C14H9F6N3O
- Molar Mass : 349.23 g/mol
- Density : 1.50 g/cm³ (predicted)
- Boiling Point : 414.4 °C (predicted)
- pKa : 4.16 (predicted)
These properties suggest a stable compound with significant lipophilicity due to the presence of trifluoromethyl groups, which can influence its absorption and distribution in biological systems.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential anti-inflammatory, anticancer, and antimicrobial effects.
1. Anti-inflammatory Activity
Recent research indicates that derivatives of pyridine compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For instance, studies have shown that certain pyridine derivatives can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Compound | IC50 (μM) | Target |
---|---|---|
Compound A | 19.45 ± 0.07 | COX-1 |
Compound B | 23.8 ± 0.20 | COX-2 |
These findings suggest that this compound may possess similar anti-inflammatory properties, warranting further investigation.
2. Anticancer Properties
The anticancer potential of this compound has been explored through its ability to induce apoptosis in cancer cell lines. Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth and induce cell death via mechanisms involving the downregulation of specific proteins associated with cancer progression .
For example, a related compound was shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, leading to reduced tumor growth in xenograft models . This mechanism may also apply to this compound.
3. Antimicrobial Activity
Preliminary studies suggest that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties due to their ability to penetrate bacterial membranes effectively . The structural features of this compound may contribute to similar effects.
Case Study 1: In Vivo Efficacy
A study involving a related compound demonstrated significant reductions in tumor mass in mice treated with doses ranging from 150 mg/kg b.w. for six weeks. The treatment resulted in downregulation of key oncogenic pathways .
Case Study 2: Anti-inflammatory Evaluation
In a carrageenan-induced paw edema model, compounds similar to this compound showed significant reductions in inflammation markers compared to controls .
Properties
IUPAC Name |
4-[2,5-bis(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6N3O/c15-13(16,17)8-1-2-10(14(18,19)20)9(6-8)7-3-4-22-11(5-7)12(21)23-24/h1-6,24H,(H2,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPGPFARGQARRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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